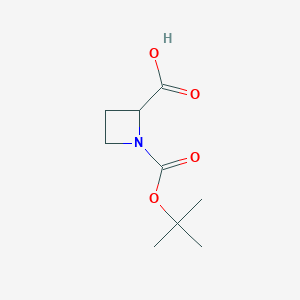
(3-Fluoro-4-hydroxyphenyl)boronic acid
Overview
Description
(3-Fluoro-4-hydroxyphenyl)boronic acid, also known as 3F-4HPA, is an important organic compound that has many applications in the scientific research field. It is a boronic acid derivative that has been used for a variety of purposes, including the synthesis of organic compounds and the development of pharmaceuticals. 3F-4HPA is a versatile compound that is used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Applications in Organic Chemistry : Boronic acids, including (3-Fluoro-4-hydroxyphenyl)boronic acid, are crucial in the synthesis of biologically active compounds and are used as pharmaceutical agents. They play a significant role in various organic reactions such as Suzuki cross-coupling reactions, Petasis reactions, asymmetric synthesis of amino acids, and more (Das et al., 2003).
Fluorescence Quenching Studies : Fluorophenyl boronic acid derivatives have been studied for their fluorescence quenching properties in alcohols, which is valuable in understanding the behavior of these compounds under different conditions (Geethanjali et al., 2015).
Use in Sensor Technology : Boronic acids, including fluorinated phenylboronic compounds, are used in sensor technology due to their ability to bind with saccharides and other biomolecules. This property is utilized in glucose sensing materials and in the development of sensors for various biological and chemical applications (Brooks et al., 2018).
Biological and Medical Applications : Fluorinated boron species, including fluorinated phenylboronic compounds, have shown potential as receptors for important bioanalytes and as biologically active substances. Their properties, such as increased acidity due to the presence of fluorine atoms, are crucial for interactions with analytes or certain pathogen’s enzymes (Adamczyk-Woźniak & Sporzyński, 2022).
Environmental Applications : Boronic acids have also been explored for environmental applications, such as in the treatment of boron pollution. Novel boron-adsorbing materials with boronate affinity have been developed for effective boron removal, showcasing the versatility of boronic acid derivatives in various domains (Zhang et al., 2021).
Safety and Hazards
“(3-Fluoro-4-hydroxyphenyl)boronic acid” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Mechanism of Action
Target of Action
The primary target of (3-Fluoro-4-hydroxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium . This compound can also act as an effective catalyst for amidation and esterification of carboxylic acids .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, which is the primary biochemical pathway affected by this compound, involves two electronically divergent processes . The first is oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . The second is transmetalation, where the boronic acid transfers a formally nucleophilic organic group from boron to palladium .
Pharmacokinetics
It is known that the compound has high gi absorption . It is slightly soluble in water and can dissolve in some organic solvents such as chloroform and dimethylformamide .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors. It is stable at high temperatures , but it can undergo hydrolysis under conditions of strong light or strong alkali . Therefore, it should be stored in a dark place, sealed in dry conditions, and kept at room temperature .
Biochemical Analysis
Biochemical Properties
(3-Fluoro-4-hydroxyphenyl)boronic acid is known to participate in Suzuki–Miyaura reactions, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound, such as this compound, with a halide or pseudohalide using a palladium catalyst .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in Suzuki–Miyaura reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium catalyst .
Temporal Effects in Laboratory Settings
The stability of this compound in laboratory settings is indicated by its resistance to degradation at high temperatures . It can undergo hydrolysis under light or strong alkaline conditions .
Metabolic Pathways
Boronic acids are known to participate in Suzuki–Miyaura reactions, which could potentially influence metabolic pathways .
properties
IUPAC Name |
(3-fluoro-4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNDLOJPYURCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629635 | |
| Record name | (3-Fluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
182344-14-5 | |
| Record name | (3-Fluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-hydroxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)

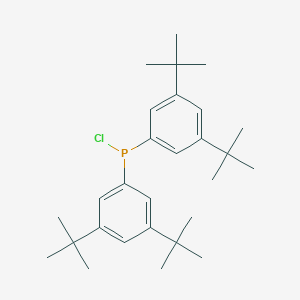
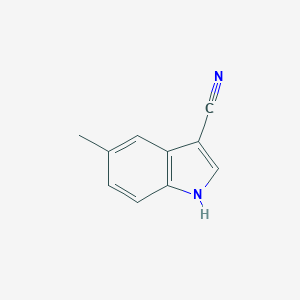
![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)
![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)

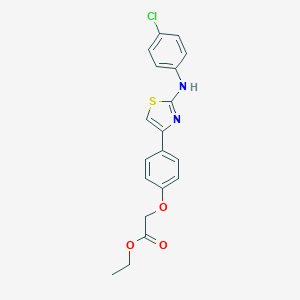
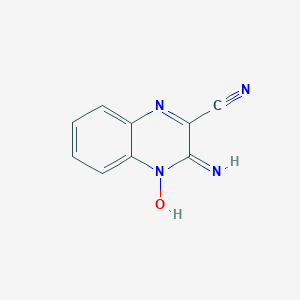
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)



